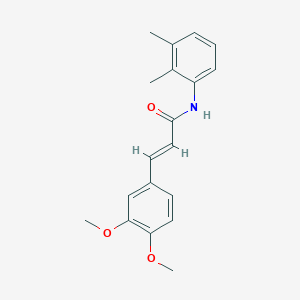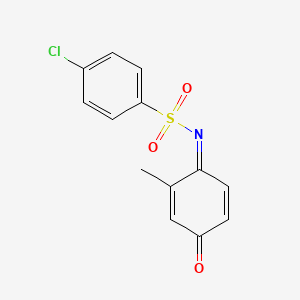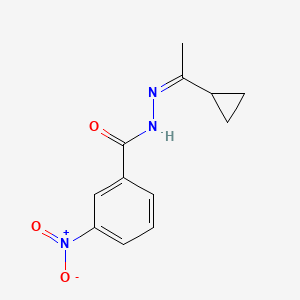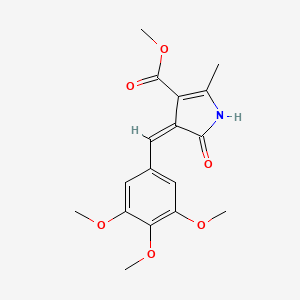
3-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is mainly used in research studies, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)acrylamide has various biochemical and physiological effects. It has been shown to modulate the expression of certain genes and proteins that are involved in the regulation of cell growth and differentiation. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)acrylamide is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. The compound is also stable and can be stored for long periods of time. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)acrylamide. One area of research is the development of new therapeutic agents based on this compound. Another area of research is the investigation of the compound's mechanism of action, which may lead to the discovery of new signaling pathways and targets for drug development. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.
Synthesis Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with 2,3-dimethylaniline in the presence of acetic anhydride and catalytic amount of hydrochloric acid. The resulting product is then reacted with acryloyl chloride to obtain the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-6-5-7-16(14(13)2)20-19(21)11-9-15-8-10-17(22-3)18(12-15)23-4/h5-12H,1-4H3,(H,20,21)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVJPDJFPVMKAH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)


![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)

![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)
![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)
![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)




